molecular formula C8H16O5 B019566 Methyl 6-deoxy-3-methylmannopyranoside CAS No. 104874-61-5

Methyl 6-deoxy-3-methylmannopyranoside

Cat. No.: B019566
CAS No.: 104874-61-5
M. Wt: 192.21 g/mol
InChI Key: HOJMKDURBMYBFR-QYYLWSOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-deoxy-3-methylmannopyranoside is a specialized carbohydrate derivative, also known as Methyl evalopyranoside, with a molecular formula of C 8 H 16 O 5 and a monoisotopic mass of 192.099774 Da . This compound features five defined stereocenters, making it a complex and structurally interesting molecule for advanced glycobiology and medicinal chemistry research. This compound has emerged as a significant structure in neuroscience and drug discovery, particularly in the investigation of multifactorial diseases such as Alzheimer's Disease (AD) . Research has identified that the 6-deoxy-α-L-mannosyl purine structure, for which this compound serves as a key precursor or analog, demonstrates selective inhibition of human butyrylcholinesterase (BChE) . The activity of BChE becomes increasingly critical in the later stages of AD, and its inhibition is a promising therapeutic target. Furthermore, related N9-linked purine nucleosides derived from 6-deoxy-α-L-mannose have shown selective copper chelating properties over zinc, aluminum, and iron . Given that copper dyshomeostasis is implicated in AD pathogenesis, this molecule presents a dual-target potential, acting as both a cholinesterase inhibitor and a copper chelator. Researchers utilize this compound as a critical synthetic intermediate or a structural motif in several applications: Medicinal Chemistry: Serves as a key synthon for designing and synthesizing novel nucleoside-based therapeutics, particularly for neurodegenerative conditions . Glycobiology: Used in studies exploring carbohydrate-protein interactions, enzymatic activities, and the synthesis of complex glycoconjugates . Chemical Biology: Functions as a probe to investigate molecular recognition events and multivalency effects in biological systems. The compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104874-61-5

Molecular Formula

C8H16O5

Molecular Weight

192.21 g/mol

IUPAC Name

(2R,3R,4R,5S,6S)-2-methoxy-4,6-dimethyloxane-3,4,5-triol

InChI

InChI=1S/C8H16O5/c1-4-5(9)8(2,11)6(10)7(12-3)13-4/h4-7,9-11H,1-3H3/t4-,5-,6-,7+,8+/m0/s1

InChI Key

HOJMKDURBMYBFR-QYYLWSOASA-N

SMILES

CC1C(C(C(C(O1)OC)O)(C)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@]([C@H]([C@@H](O1)OC)O)(C)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC)O)(C)O)O

Other CAS No.

104874-61-5

Synonyms

methyl 6-deoxy-3-methylmannopyranoside
methyl evalopyranoside

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 6 Deoxy 3 Methylmannopyranoside

De Novo Asymmetric Synthesis Routes

The creation of complex carbohydrates from simple, non-chiral starting materials, known as de novo synthesis, represents a significant challenge in organic chemistry. These methods provide access to rare sugars and their derivatives without reliance on natural carbohydrate precursors.

Utilization of Non-Carbohydrate Precursors

A notable de novo asymmetric synthesis of methyl 6-deoxy-3-O-methyl-α-L-mannopyranoside has been achieved starting from the non-chiral molecule, 2-acetylfuran. nih.gov This approach highlights the ability to construct the complex chiral structure of the target mannopyranoside from a simple, achiral precursor. The synthesis proceeds through key chiral intermediates, demonstrating a powerful strategy for obtaining specific carbohydrate structures. nih.gov

General de novo strategies often rely on building the carbohydrate framework using asymmetric reactions to control the stereochemistry. mdpi.com One such established method is the Achmatowicz reaction, which involves the rearrangement of a furfuryl alcohol to a dihydropyranone, a core structure for pyranose synthesis. nih.gov While not specifically detailed for this exact compound in the available literature, this and similar approaches, like those starting from D- or L-lactic acid, form the foundation of de novo carbohydrate synthesis. mdpi.com

Stereocontrol and Enantioselective Strategies

Achieving the correct stereochemistry at each chiral center is the most critical aspect of asymmetric synthesis. In the synthesis starting from 2-acetylfuran, the key stereocenter is established via an asymmetric reduction to form (S)-1-(2-furyl)ethanol. nih.gov This initial stereocontrol dictates the configuration of subsequent stereocenters as the ring is formed and functionalized.

More broadly, enantioselective strategies in carbohydrate synthesis often involve the use of chiral catalysts or reagents. mdpi.com For instance, Noyori's asymmetric reduction of acylfurans can establish the initial stereochemistry in an Achmatowicz-based approach. nih.gov Other powerful techniques include Sharpless asymmetric epoxidation or dihydroxylation reactions on acyclic precursors to set the stereochemistry of hydroxyl groups before ring closure. mdpi.com The choice of strategy depends on the desired final configuration of the sugar. For L-sugars like L-mannose and its derivatives, the synthetic design must ensure the correct absolute configuration at each step. nih.gov

Regioselective Functionalization of Mannopyranoside Scaffolds

Modifying an existing carbohydrate scaffold, such as methyl α-L-rhamnopyranoside (the unmethylated parent compound), requires precise control over the reactivity of its multiple hydroxyl groups. Regioselective functionalization allows for the targeted modification of a single hydroxyl group in the presence of others.

Strategic Protection and Deprotection Approaches

Protecting groups are essential tools for regioselective modifications. By temporarily blocking certain hydroxyl groups, others can be selectively manipulated. For mannopyranosides, the formation of acetals, such as isopropylidene or benzylidene acetals, is a common strategy. tandfonline.commdpi.com

For example, to selectively methylate the 3-OH group, one could first protect the 2-OH and 4-OH positions. In one synthetic sequence involving a related rhamnopyranoside, an isopropylidene group was used to protect the O-2 and O-3 positions, allowing for methylation at O-4. nih.gov A different strategy would be required to expose the O-3 position for methylation. This often involves a multi-step sequence of protection, methylation, and deprotection.

A typical sequence to achieve 3-O-methylation might involve:

Formation of a 4,6-O-benzylidene acetal (B89532) on methyl α-D-mannopyranoside. scispace.com

Selective protection of the 2-OH group, for instance, as a benzyl (B1604629) ether. scispace.com

Methylation of the remaining free 3-OH group.

Removal of the protecting groups to yield the desired product.

The table below outlines common protecting groups used in mannoside chemistry and their typical applications.

Protecting GroupTypical Reagents for ProtectionPositions Typically ProtectedTypical Reagents for Deprotection
Isopropylidene Acetal 2,2-Dimethoxypropane, TsOHcis-diols (e.g., 2,3-diol)Acidic conditions (e.g., p-TSA in MeOH)
Benzylidene Acetal Benzaldehyde dimethyl acetal, CSA4,6-diolCatalytic Hydrogenolysis (H₂, Pd/C)
Benzoyl Ester Benzoyl chloride, PyridineFree hydroxyl groupsSodium methoxide (B1231860) (NaOMe) in Methanol
Benzyl Ether Benzyl bromide, NaHFree hydroxyl groupsCatalytic Hydrogenolysis (H₂, Pd/C)

Glycosylation Reactions for Anomeric Modification

Glycosylation involves the formation of a new glycosidic bond at the anomeric carbon (C-1). While the target compound is a methyl glycoside, this scaffold can be used as a building block in the synthesis of more complex oligosaccharides. The hydroxyl groups at positions C-2, C-3, and C-4 can act as glycosyl acceptors.

For instance, syntheses have been described involving the glycosylation of various methyl α-L-rhamnopyranoside derivatives to create disaccharides and trisaccharides. nih.govcapes.gov.br In these reactions, the methyl rhamnoside acts as the "acceptor" molecule. To achieve this, all but one hydroxyl group on the rhamnoside acceptor are protected. Then, a glycosyl "donor" (another sugar with an activated anomeric carbon, such as a trichloroacetimidate (B1259523) or glycosyl bromide) is introduced with a promoter to form the new linkage. nih.gov For example, methyl 4-O-benzoyl-α-L-rhamnopyranoside could be glycosylated at either the 2-OH or 3-OH position, depending on the reaction conditions and protecting group strategy. nih.govcapes.gov.br

Introduction of Deoxy and Substituted Deoxy Functions

The parent structure, methyl 6-deoxy-3-methylmannopyranoside, already contains a deoxy function at the C-6 position, which is characteristic of rhamnose. Further modifications to introduce additional deoxy or substituted deoxy functionalities can be achieved through various chemical transformations.

One common method to create a deoxy position is through a two-step Barton-McCombie deoxygenation. This involves:

Conversion of a hydroxyl group into a thiocarbonyl derivative (e.g., a xanthate or thiocarbonylimidazole).

Radical-mediated reduction of the thiocarbonyl derivative using a tin hydride (e.g., tributyltin hydride) or a safer, modern alternative.

Another approach involves selective tosylation of a primary hydroxyl group (like a 6-OH group, if it were present) or a reactive secondary hydroxyl group, followed by reductive cleavage of the tosylate using a reducing agent like lithium aluminum hydride (LiAlH₄). scispace.com For instance, the synthesis of a 3,6-dideoxy-α-D-arabino-hexopyranosyl derivative involved the selective tosylation at the 3'-position of a disaccharide, followed by reduction with LiAlH₄ to remove the oxygen functionality at that position. scispace.com

Synthesis of Complex this compound Conjugates and Analogs

The unique structural features of this compound, a methylated 6-deoxysugar, make it a valuable starting material for the synthesis of more complex carbohydrate structures. Advanced synthetic methodologies have been developed to elaborate this monosaccharide into larger oligosaccharides and to introduce various functional groups, thereby accessing novel molecular architectures for glycobiology research.

Oligosaccharide and Glycoconjugate Elaboration

The assembly of oligosaccharides requires precise control over glycosylation reactions, where a glycosyl donor is coupled to a glycosyl acceptor. While specific examples detailing the use of this compound as a building block in the synthesis of complex oligosaccharides and glycoconjugates are not extensively documented in readily available literature, the principles of modern carbohydrate chemistry provide a clear framework for its potential applications.

In a notable study, evidence suggested that a derivative, the 6-deoxy-3-C-methyl-2,4-di-O-methyl-α-L-mannopyranosyl unit, serves as a constituent of the pentasaccharide-containing antigen from Mycobacterium avium serovariant 19. This finding implies the use of a suitably protected this compound derivative as a glycosyl donor or acceptor in the assembly of this complex bacterial antigen. The synthesis of such a structure would necessitate a carefully planned protecting group strategy to selectively expose a hydroxyl group for glycosylation, followed by coupling with another monosaccharide unit.

The general approach for such a synthesis would involve the following key steps:

Protecting Group Manipulation: Orthogonal protecting groups would be employed to mask the hydroxyl groups at the C-2 and C-4 positions of this compound, leaving a specific hydroxyl group available for glycosylation.

Activation of the Glycosyl Donor: If the this compound derivative is to be used as the glycosyl donor, the anomeric position would be activated, for instance, as a trichloroacetimidate, thioglycoside, or glycosyl halide.

Glycosylation Reaction: The activated donor would then be reacted with a suitable glycosyl acceptor in the presence of a promoter to form the desired glycosidic linkage. The stereochemical outcome of this reaction is critical and is influenced by factors such as the protecting groups, the solvent, and the promoter used.

Iteration and Deprotection: These steps can be repeated to build up a larger oligosaccharide chain. Finally, removal of the protecting groups would yield the target oligosaccharide.

The following table outlines a hypothetical reaction scheme for the use of a this compound derivative as a glycosyl acceptor.

Reactant 1 (Acceptor)Reactant 2 (Donor)PromoterProduct
Methyl 2,4-di-O-benzyl-6-deoxy-3-methyl-α-L-mannopyranoside2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromideSilver triflateMethyl 2,4-di-O-benzyl-6-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-3-methyl-α-L-mannopyranoside

This table illustrates a plausible glycosylation reaction. The choice of protecting groups (benzyl ethers) on the acceptor allows for their eventual removal under conditions that would not affect the newly formed glycosidic bond or the acetyl groups on the donor sugar.

Incorporation of Nitrogenous and Other Heteroatom-Containing Moieties

The introduction of atoms other than oxygen into the carbohydrate scaffold can profoundly alter the molecule's biological properties. Methodologies for the synthesis of amino sugars, thio-sugars, and other heteroatom-containing analogs from monosaccharide precursors are well-established and can be applied to this compound.

Nitrogen-Containing Analogs: The primary route for introducing a nitrogen functionality is through the conversion of a hydroxyl group to an azide (B81097), which can then be reduced to an amine. This transformation is typically achieved via a two-step process:

Activation of the Hydroxyl Group: The target hydroxyl group is first converted into a good leaving group, often a mesylate or tosylate.

Nucleophilic Displacement: The leaving group is then displaced by an azide nucleophile (e.g., sodium azide) in an SN2 reaction. This reaction proceeds with inversion of stereochemistry at the carbon center.

For this compound, the hydroxyl groups at C-2 or C-4 could be targeted for such a transformation. The resulting amino-functionalized derivative could then be further modified, for example, by N-acetylation to mimic naturally occurring amino sugars.

The following table summarizes a representative synthetic sequence for the introduction of an azide group.

Starting MaterialReagent 1Reagent 2Product
Methyl 6-deoxy-3-methyl-α-L-mannopyranoside1. TsCl, Pyridine2. NaN3, DMFMethyl 2-azido-2,6-dideoxy-3-methyl-α-L-altropyranoside

Note: This represents a plausible reaction scheme. The reaction at C-2 of a mannopyranoside would lead to an altropyranoside configuration due to the inversion of stereochemistry.

Sulfur-Containing Analogs: The synthesis of thio-sugars can be accomplished by similar nucleophilic substitution strategies. A hydroxyl group can be activated and then displaced by a sulfur nucleophile, such as the thioacetate (B1230152) anion. Subsequent deacetylation yields the free thiol. These thio-analogs are valuable for studying the role of the glycosidic oxygen in enzymatic reactions and for the preparation of thioglycoconjugates.

While direct experimental data on the synthesis of complex conjugates and heteroatom-containing analogs from this compound is limited in the public domain, the established principles of carbohydrate chemistry provide a robust foundation for the design and execution of such synthetic transformations. The continued interest in novel carbohydrate structures for biomedical research will undoubtedly spur further investigation into the chemical utility of this rare sugar.

Sophisticated Structural Characterization and Conformational Analysis of Methyl 6 Deoxy 3 Methylmannopyranoside

X-ray Crystallographic Investigations of Methyl 6-deoxy-3-methylmannopyranoside and Its Derivatives

Determination of Pyranoside Ring Conformations

Crystallographic analysis of methyl α-L-evalopyranoside has been instrumental in defining the conformation of its pyranoside ring. The crystals of this compound have been identified as monoclinic, belonging to the space group C2. nih.gov The precise cell dimensions were determined to be a = 12.913(2) Å, b = 8.052(1) Å, c = 9.766(2) Å, and β = 105.13(2)°. nih.gov

Crucially, this analysis revealed that the pyranoside ring adopts a ¹C₄ conformation. nih.govresearchgate.net In this chair conformation, the methoxyl group at the anomeric center (C1) and the methyl group at C3 are both in axial positions. nih.gov This specific arrangement of substituents is a key feature of its three-dimensional structure in the crystalline state.

Table 1: Crystallographic Data for Methyl α-L-evalopyranoside

ParameterValue
Crystal SystemMonoclinic
Space GroupC2
a (Å)12.913(2)
b (Å)8.052(1)
c (Å)9.766(2)
β (°)105.13(2)
Ring Conformation¹C₄

Confirmation and Reassignment of Anomeric Configurations

The history of this compound involves a significant structural reassignment, which was definitively resolved through X-ray crystallography. The methanolysis product of methyl 6-deoxy-3-C-methyl-α-L-mannofuranoside was initially assigned a different structure. However, a combined X-ray crystallographic and NMR-spectral analysis led to its reassignment as methyl 6-deoxy-3-C-methyl-α-L-mannopyranoside. nih.gov This crystallographic study was pivotal in correcting the previously proposed structure and confirming the α-L-anomeric configuration of the pyranoside. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers invaluable insights into its structure and dynamics in solution. A combination of one-dimensional and advanced multidimensional NMR techniques has been applied to fully characterize this compound.

Multidimensional NMR for Complete Structural Elucidation

While specific multidimensional NMR data such as COSY, HSQC, and HMBC for this compound are not detailed in the available literature, the synthesis and characterization of this compound and its derivatives have relied on ¹H and ¹³C NMR spectroscopy to confirm their structures. researchgate.net In general, for a molecule of this nature, two-dimensional NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, identifying adjacent protons within the pyranose ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, facilitating the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for identifying quaternary carbons and confirming the connectivity between different parts of the molecule, including the aglycone and the sugar ring.

Although a detailed table of these correlations for the title compound is not available in the reviewed literature, these techniques represent the standard approach for the complete structural elucidation of such carbohydrate derivatives in solution.

Nuclear Overhauser Effect (NOE) Studies for Stereochemical Assignment

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that provides information about the spatial proximity of atoms, making it ideal for determining stereochemistry. For this compound, NOE studies were crucial in confirming the stereochemical assignments made from X-ray data and understanding its conformation in solution.

Measurements of NOEs were conducted for specific proton resonances in the ¹H NMR spectrum. nih.gov Upon irradiation of the proton signals of the 3-C-methyl and 5-C-methyl groups, enhancements were observed for the resonances of H-2, H-4, H-5, and the methoxyl group protons. nih.gov Significantly, no enhancement was observed for the anomeric proton (H-1). nih.gov This pattern of NOE enhancements is consistent with the ¹C₄ conformation determined by X-ray crystallography, where the 3-C-methyl group is axial and in close proximity to the axial H-2 and H-4 protons. The absence of an NOE to H-1 further supports the α-anomeric configuration, where H-1 is equatorial and spatially distant from the axial 3-C-methyl and 5-C-methyl groups.

Table 2: Observed Nuclear Overhauser Effects (NOEs) for Methyl α-L-evalopyranoside

Irradiated ProtonsEnhanced Proton SignalsNo Enhancement Observed
3-C-methyl, 5-C-methylH-2, H-4, H-5, Methoxy (B1213986)H-1

Computational Chemistry for Conformational Landscapes and Intermolecular Interactions

Computational chemistry provides a theoretical framework to explore the conformational landscapes and intermolecular interactions of molecules, complementing experimental data from X-ray crystallography and NMR. These methods can predict the relative energies of different conformations and provide insights into the non-covalent interactions that govern molecular structure and stability.

Currently, there is a lack of specific published research applying computational chemistry methods, such as Density Functional Theory (DFT) or molecular dynamics, to extensively study the conformational landscapes and intermolecular interactions of this compound. Such studies would be valuable to:

Calculate the relative energies of the ¹C₄ and other possible chair and boat/skew-boat conformations in the gas phase and in solution to understand the conformational equilibrium.

Map the potential energy surface for the rotation of the methoxy group and other substituents to identify the most stable rotamers.

Analyze the intramolecular hydrogen bonding networks that might contribute to the stability of certain conformations.

Simulate intermolecular interactions, for instance, with solvent molecules or biological receptors, to predict binding modes and affinities.

While a detailed computational analysis for this specific compound is not available in the literature, such approaches are standard in modern carbohydrate chemistry and would undoubtedly provide a deeper understanding of the dynamic behavior of this compound.

Molecular Interactions and Biological System Probes Involving Methyl 6 Deoxy 3 Methylmannopyranoside

Elucidation of Glycosidic Bond Properties Using Methyl 6-deoxy-3-methylmannopyranoside as a Model

The precise three-dimensional arrangement of atoms in a glycosidic bond is fundamental to the structure and function of carbohydrates. Modified monosaccharides like this compound are instrumental in dissecting the subtle forces that govern these linkages.

Detailed structural investigations, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, on stereoisomers such as methyl 6-deoxy-3-C-methyl-α-L-mannopyranoside, have provided significant insights into the conformational preferences of the pyranoside ring. nih.gov For instance, studies have revealed that the pyranoside ring of this analog predominantly adopts a ¹C₄ conformation. In this arrangement, key substituents, including the anomeric methoxyl group and the 3-C-methyl group, are oriented in axial positions. nih.gov

Furthermore, Nuclear Overhauser effect (NOE) measurements have been employed to determine the through-space proximity of different protons within the molecule. In the case of the L-mannopyranoside analog, irradiation of the 3-C-methyl and 5-C-methyl proton signals led to signal enhancements for protons at positions H-2, H-4, and H-5, as well as the methoxyl group protons. nih.gov The absence of an enhancement for the anomeric proton (H-1) in these experiments provides definitive evidence for its spatial orientation relative to the methyl groups. nih.gov By comparing the conformational data of such modified monosaccharides with their unmodified parent compounds, researchers can deduce the influence of specific functional groups on the stability and geometry of the glycosidic bond. These model studies are crucial for understanding the structural basis of carbohydrate recognition by proteins.

ParameterObservationTechnique
Pyranoside Ring Conformation¹C₄X-ray Crystallography
Methoxyl Group OrientationAxialX-ray Crystallography
3-C-Methyl Group OrientationAxialX-ray Crystallography
Proton ProximityEnhancements for H-2, H-4, H-5, and methoxyl protons upon irradiation of methyl groupsNMR (NOE) Spectroscopy

Enzymatic Specificity and Kinetic Studies

The interaction of carbohydrates with enzymes is a highly specific process. This compound and its analogs are utilized to probe the active sites of various enzymes, providing information on substrate recognition and catalytic mechanisms.

Investigation of Glycosidase Substrate Recognition and Inhibition Mechanisms

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. The structural features of a potential substrate or inhibitor are critical for its interaction with the enzyme's active site. While specific studies focusing on this compound as a substrate or inhibitor for glycosidases are not extensively documented in readily available literature, research on analogous compounds provides valuable insights.

For instance, the influence of methyl groups and deoxygenation on the inhibitory activity of iminosugar analogs against glycosidases has been demonstrated. nih.gov Strategic placement of a methyl group on manno-configured iminosugars has been shown to significantly enhance their inhibitory potency compared to their unmodified counterparts like 1-deoxymannojirimycin. nih.gov This suggests that the methyl group can contribute to favorable hydrophobic interactions within the enzyme's active site. Similarly, glucosidase inhibitors such as N-methyl-1-deoxynojirimycin have been shown to affect the glycosylation of certain proteins by leading to the accumulation of glucosylated high-mannose-type oligosaccharides. nih.gov

Although direct data is limited, the unique structure of this compound, featuring both a deoxy and a methyl modification, makes it a candidate for investigating the combined effects of these alterations on glycosidase binding and activity.

Exploration of Interactions with Cholinesterases and Related Enzymes

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in neurotransmission. Recent research has explored the potential of sugar-based compounds as inhibitors of these enzymes, particularly in the context of Alzheimer's disease.

A study investigating a series of 6-benzamide purine (B94841) nucleosides featuring different sugar moieties revealed that a derivative containing a 6-deoxy-α-D-mannosyl group linked to the N⁹ position of the purine base exhibited selective inhibition of human BChE. nih.gov In contrast, other stereoisomers and derivatives showed different or no selectivity. This highlights the critical role of the specific sugar structure, including the 6-deoxy modification, in determining the inhibitory profile against cholinesterases. These findings suggest that the mannose scaffold, and specifically modifications like the 6-deoxy group, can be exploited to develop selective inhibitors for different cholinesterases.

Compound FeatureTarget EnzymeEffect
N⁹-linked 6-deoxy-α-D-mannosylpurineHuman Butyrylcholinesterase (BChE)Selective Inhibition

Participation in Catalytic Cascade Pathways (e.g., related to 3-deoxyglucosone (B13542) metabolism)

3-deoxyglucosone (3-DG) is a reactive dicarbonyl compound formed during the Maillard reaction and has been implicated in the development of diabetic complications. Its metabolic pathways are of significant interest. However, based on available scientific literature, there is no evidence to suggest that this compound participates in the catalytic cascade pathways related to the metabolism of 3-deoxyglucosone.

Receptor-Ligand Binding Research

The specific recognition of carbohydrates by proteins, such as lectins and cell-surface receptors, is a cornerstone of many biological processes. This compound serves as a molecular probe to dissect these interactions.

Probing Mannose-Binding Lectins and Receptors

Mannose-binding lectins and receptors are a class of proteins that play crucial roles in innate immunity and cell-cell recognition by binding to mannose-containing glycans on the surface of pathogens and other cells. The specificity of these interactions can be investigated using a panel of modified mannosides, including this compound.

By comparing the binding affinity of the modified sugar with that of the natural ligand, methyl α-D-mannopyranoside, researchers can infer the importance of the modified functional groups for recognition. For example, the absence of the 6-hydroxyl group might reduce or abolish binding if this group is involved in a critical hydrogen-bonding interaction with the receptor. Conversely, the presence of the 3-methyl group could either sterically hinder binding or, in some cases, enhance it through favorable hydrophobic interactions with nonpolar amino acid residues in the binding site.

The mannose receptor (CD206), found on macrophages and dendritic cells, is a key target for such studies. nih.gov Understanding how modified mannosides interact with its carbohydrate recognition domains (CRDs) can aid in the design of mannosylated drug delivery systems that specifically target these immune cells. nih.gov While direct binding data for this compound with the mannose receptor may not be widely published, the principles of using such analogs to map the binding site are well-established in the field of glycobiology.

Lectin/ReceptorNatural LigandProbing LigandPurpose of Probing
Mannose-Binding LectinMannoseThis compoundTo determine the role of the 6-hydroxyl and 3-hydroxyl groups in binding.
Mannose Receptor (CD206)Mannose-terminated glycansThis compoundTo investigate the structural requirements for ligand recognition and inform the design of targeted therapies.

Structure-Activity Relationships in Concanavalin A Binding

Concanavalin A (ConA), a lectin isolated from the jack bean (Canavalia ensiformis), exhibits a well-characterized binding preference for α-D-mannopyranosides and α-D-glucopyranosides. The interaction is primarily governed by a network of hydrogen bonds between the hydroxyl groups of the sugar and specific amino acid residues within the carbohydrate-binding site of the protein. The native ligand, methyl α-D-mannopyranoside, serves as a benchmark for assessing the binding affinity of its synthetic analogs.

While direct binding studies for this compound with Concanavalin A are not extensively documented in publicly available research, the structure-activity relationships can be inferred from studies on related deoxy and methylated mannosides. The binding affinity of various saccharides to ConA is largely influenced by the dissociation rate constants, while the association rate constants remain similar across different carbohydrates, suggesting a common initial binding process. nih.gov

The key interactions for methyl α-D-mannopyranoside involve the hydroxyl groups at the C-3, C-4, and C-6 positions. The removal or modification of these groups would be expected to significantly impact binding affinity. The "6-deoxy" modification in this compound eliminates the C-6 hydroxyl group, which is known to be a crucial contact point with the protein. This would likely lead to a considerable reduction in binding affinity compared to the parent methyl α-D-mannopyranoside.

Furthermore, the introduction of a methyl group at the C-3 position (3-methyl) introduces steric bulk and removes a hydrogen bond donor. This modification would further disrupt the established hydrogen bonding network within the ConA binding site. The cumulative effect of both the 6-deoxy and 3-methyl modifications is predicted to result in a significantly attenuated binding affinity for Concanavalin A.

Crystallographic studies of ConA complexed with related trisaccharides, such as methyl-3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, have revealed the flexibility of the ConA tetramer and the potential for different binding modes. nih.gov However, these studies still underscore the importance of the hydroxyl groups for stable complex formation.

CompoundModification from Methyl α-D-mannopyranosidePredicted Effect on Concanavalin A Binding
This compound Deoxygenation at C-6; Methylation at C-3Significant decrease in affinity
Methyl α-D-mannopyranosideNone (Reference Compound)Baseline affinity
6-deoxy-α-D-mannopyranoside (Rhamnose)Deoxygenation at C-6Decreased affinity
3-O-methyl-α-D-mannopyranosideMethylation at C-3Decreased affinity

Glycosynthase-Mediated Biocatalysis with this compound Derivatives

Glycosynthases are engineered glycosidases in which the catalytic nucleophile has been mutated, typically to a non-nucleophilic amino acid like glycine (B1666218) or alanine. This modification prevents the hydrolysis of the glycosidic bond and allows for the synthesis of oligosaccharides from an activated glycosyl donor (e.g., a glycosyl fluoride) and an acceptor sugar. ubc.ca This technology offers a powerful route to complex carbohydrates with high regio- and stereoselectivity. chimia.ch

The utility of a sugar as an acceptor in glycosynthase-mediated reactions is dependent on the specificity of the parent glycosidase from which the glycosynthase was derived. While specific studies employing this compound as an acceptor are not readily found in the literature, the potential for its derivatives to act as acceptors can be evaluated based on the known substrate tolerance of various glycosynthases.

For a derivative of this compound to function as an acceptor, the glycosynthase must be able to accommodate the modifications at the C-6 and C-3 positions. The absence of the C-6 hydroxyl group and the presence of a methyl group at C-3 could influence the binding of the acceptor to the enzyme's active site.

Research on mannosynthases, glycosynthases derived from mannosidases, has shown that they can accept a range of modified mannoside acceptors. For instance, some glycosynthases have been shown to catalyze the transfer of glycosyl moieties to acceptors with modifications at various positions. nih.gov The efficiency of this process, however, is highly dependent on the specific enzyme and the nature of the modification.

The steric bulk introduced by the 3-methyl group in this compound derivatives could pose a challenge for some glycosynthases. However, other glycosynthases with broader substrate specificities might be capable of utilizing such modified acceptors. The development of novel glycosynthases through directed evolution is a promising avenue for expanding the range of acceptable substrates to include more extensively modified sugars like this compound derivatives. nih.gov

Glycosynthase TypePotential for Accepting this compound DerivativesKey Considerations
MannosynthasesPossible, but likely with reduced efficiencyThe active site must accommodate the C-3 methyl group and the lack of a C-6 hydroxyl.
Broad-specificity GlycosynthasesHigher potentialThese enzymes are more tolerant of substitutions on the acceptor molecule.
Engineered GlycosynthasesHigh potentialDirected evolution can be used to tailor the enzyme's active site for specific, non-natural acceptors.

Research Applications of Methyl 6 Deoxy 3 Methylmannopyranoside and Its Analogs

Advanced Chemical Synthesis Applications

The defined three-dimensional structure of mannopyranoside derivatives provides a robust scaffold for the construction of complex molecules. Researchers leverage this pre-existing stereochemistry to guide the synthesis of new chemical entities with high precision.

The intrinsic chirality of Methyl 6-deoxy-3-methylmannopyranoside and related sugar derivatives makes them excellent chiral building blocks. This "chiral pool" approach is a powerful strategy in organic synthesis, where the stereochemically defined carbohydrate is used as a starting material to produce complex, non-carbohydrate target molecules. By carrying the original stereochemistry through the reaction sequence, chemists can avoid complex asymmetric synthesis steps. For example, derivatives of D-mannose have been used to synthesize D-rhamnose (6-deoxy-D-mannose), a key component of bacterial lipopolysaccharides researchgate.net. The synthesis of chiral spiroacetals, a structural motif found in many natural products, has also been successfully achieved starting from carbohydrate precursors in their pyranose forms acs.org.

Table 1: Examples of Molecules Synthesized from Mannose-related Chiral Building Blocks

Starting Material Class Target Molecule/Class Significance
D-Mannose Derivatives D-Rhamnose Component of bacterial lipopolysaccharides researchgate.net.
Homologated Carbohydrates Chiral Spiroacetals Structural units in various natural products acs.org.
Methyl α-D-mannopyranoside Morphan Analogues Ligands for σ receptors.
D-Mannose L-gulose derivatives Synthesis of less common monosaccharides.

This compound and its analogs are crucial components in the synthesis of complex oligosaccharides and carbohydrate libraries. These libraries are collections of diverse sugar chains that are essential for studying carbohydrate-protein interactions and other biological recognition events. In this context, the mannoside derivative can function as either a glycosyl donor or a glycosyl acceptor. Strategic protection and deprotection of its hydroxyl groups allow for the controlled, stepwise addition of other sugar units to build a specific oligosaccharide sequence chimia.ch. This methodology has been applied to the total synthesis of complex bacterial oligosaccharides containing 6-deoxy-mannoheptopyranosides chimia.ch. The synthesis of oligosaccharides containing the 2-acetamido-2-deoxy-β-D-glucopyranosyl-(1→2)-α-D-mannopyranosyl unit has been achieved using a mannosyl bromide as a key glycosyl donor nih.gov.

Table 2: Types of Complex Carbohydrates Synthesized Using Mannose Derivatives

Mannoside Derivative Role Type of Complex Carbohydrate Application/Target
Glycosyl Donor/Acceptor Bacterial Oligosaccharides Study of bacterial cell surfaces chimia.ch.
Glycosyl Donor N-glycan fragments Substrates for glycosyltransferase enzymes nih.gov.
Building Block C-oligosaccharides Stable mimics of natural O-glycosides nih.gov.
Precursor Deoxy-oligosaccharides Probes for studying lectin binding sites mdpi.com.

Development of Bioactive Probes and Tools

By modifying the structure of this compound or conjugating it to other molecules, scientists can create specialized probes to investigate and modulate biological processes.

The design of enzyme modulators often involves creating hybrid molecules that combine a recognition element with a modulating component. Purine-mannoside conjugates are designed based on this principle. Purine (B94841) metabolism is a fundamental biological pathway involving enzymes like purine nucleoside phosphorylase (PNP) nih.govmdpi.com. Purine analogs can act as inhibitors of these enzymes by mimicking the natural substrates youtube.comwikipedia.org. By conjugating a purine analog to a mannoside moiety like this compound, researchers can aim to improve the compound's pharmacological properties, such as solubility or cell uptake, or to explore secondary binding interactions within the enzyme's active site. While most inhibitors of PNPs are analogs of nucleoside substrates modified in the nucleobase or the carbohydrate part, the development of novel structures is a continuous effort mdpi.com. The inhibition of enzymes such as IMP dehydrogenase by purine-related compounds is a key strategy in immunosuppression youtube.com.

Table 3: Examples of Purine-related Enzyme Targets for Modulator Design

Enzyme Function in Purine Metabolism Role of Inhibitors
Purine Nucleoside Phosphorylase (PNP) Cleaves nucleosides in the purine salvage pathway mdpi.com. Therapy for T-cell proliferative diseases mdpi.com.
IMP Dehydrogenase (IMPDH) Catalyzes the conversion of IMP to XMP, a precursor to GMP youtube.comcolumbia.edu. Immunosuppression to prevent organ transplant rejection youtube.com.
Adenylosuccinate Synthetase Catalyzes the conversion of IMP to adenylosuccinate, a precursor to AMP. Regulation of AMP synthesis.
Ribose-phosphate Diphosphokinase Produces PRPP, a key precursor for purine synthesis wikipedia.org. Feedback inhibition by purine nucleotides wikipedia.org.

Mannose-6-phosphate (M6P) is a crucial biological signal, primarily known for its role in tagging lysosomal enzymes for transport to lysosomes via M6P receptors m6ptherapeutics.comwikipedia.org. This pathway has also been implicated in other cellular processes, including angiogenesis (the formation of new blood vessels). Consequently, synthetic analogs of M6P are being explored as potential modulators of angiogenesis nih.gov. Researchers have synthesized mannose-derived compounds where the phosphate (B84403) group is replaced by a more stable surrogate, such as a tetrazole or a sulfone group nih.gov. In one study, a tetrazole analogue of mannose-6-phosphate, prepared from methyl α-d-mannopyranoside, was identified as an angiogenesis inhibitor in a chick chorioallantoic membrane (CAM) assay nih.gov. These M6P analogues can also be conjugated to larger molecules, like antibodies, to enhance their therapeutic efficacy by targeting them for cellular uptake and degradation frontiersin.org.

Table 4: Research Findings on Mannose-6-Phosphate (M6P) Surrogates as Angiogenic Modulators

M6P Surrogate Starting Material Biological Finding Reference
Tetrazole Analogue Methyl α-D-mannopyranoside Identified as an angiogenesis inhibitor in a CAM assay nih.gov. nih.gov
Sulfone Analogue Methyl α-D-mannopyranoside Screened for angiogenic activity nih.gov. nih.gov
AMFA (Anomeric M6P Analogue) Not specified Conjugated to bevacizumab (anti-VEGF antibody), showed increased anti-angiogenic effect frontiersin.org. frontiersin.org

Glycolipids are essential components of cell membranes and are involved in processes like cell recognition and signaling. To study their dynamics and function, researchers synthesize glycolipid analogs that can be used as molecular probes. A common strategy involves modifying the carbohydrate headgroup with a chemical reporter, such as an azide (B81097). These probes can then be incorporated into cellular pathways and visualized using bioorthogonal chemistry. For instance, azido-mannose derivatives have been synthesized and linked to a farnesyl-phosphoryl lipid donor to mimic the natural polyprenyl phosphoryl-β-D-mannose (PPM) ucsd.edu. These probes were successfully used by mycobacteria to label mannose-containing glycolipids, such as lipomannan (LM) and lipoarabinomannan (LAM), allowing for the specific monitoring of these key cell envelope components over glycoproteins ucsd.edu. This approach provides powerful tools to dissect the roles of distinct glycans in mycobacterial biology and disease ucsd.edu.

Table 5: Glycolipid Probes Based on Mannose Analogs

Probe Structure Biological Target Application
Azido-(Z,Z)-farnesyl phosphoryl-β-D-mannose Mannosylated glycolipids (LM/LAM) in mycobacteria ucsd.edu. Monitoring specific glycans within the cell envelope ucsd.edu.
Azido-arabinose derivatives Arabinogalactan in mycobacteria. Visualizing and tracking cell wall biosynthesis.

Contributions to Material Science and Supramolecular Chemistry

The unique structural characteristics of mannopyranoside derivatives, including this compound, have led to their exploration in the development of advanced materials and complex molecular systems. Their well-defined stereochemistry and potential for specific molecular recognition are particularly valuable in these fields.

Preparation of Carbohydrate-Modified Polymers for Separation Sciences (e.g., Chiral Chromatography)

Synthetic polymers functionalized with carbohydrate moieties, often termed glycopolymers, are increasingly recognized for their potential in separation sciences. researchgate.net These materials leverage the inherent chirality of sugars to create stationary phases for chromatographic applications, particularly for the separation of enantiomers. researchgate.net The principle lies in the differential interaction between the chiral stationary phase and the enantiomers of a racemic mixture, leading to different retention times and thus, separation.

The synthesis of these materials can be broadly categorized into two main approaches:

Polymerization of carbohydrate-derivatized monomers: This involves first attaching a polymerizable group (like an acrylate or vinyl group) to the sugar molecule, which is then polymerized. researchgate.net

Grafting carbohydrates onto a polymer backbone: This post-polymerization modification allows for the synthesis of the polymer backbone first, followed by the attachment of sugar units. researchgate.net

These carbohydrate-based polymers are being investigated as advanced materials for various applications, including their use as chromatographic supports. researchgate.netacs.org The predictable and rigid structure of pyranoside rings, like that in mannopyranosides, makes them excellent candidates for creating highly selective chiral environments within the polymer matrix.

Functionalization of Nanomaterials with Mannopyranoside Moieties

The surface modification of nanomaterials with carbohydrate residues, particularly mannopyranosides, is a burgeoning area of research aimed at creating highly specific and functional nanosystems. Mannose-functionalized nanomaterials are of particular interest due to the prevalence of mannose-specific lectin receptors on the surface of various cell types, including pathogens and malignant cells.

A notable example is the functionalization of mesoporous silica nanoparticles (MSNs) with mannose derivatives. ias.ac.in To overcome the instability of common O-glycosidic linkages, which are prone to hydrolysis, researchers have developed methods to attach mannosides via more stable C-glycosidic bonds. ias.ac.in In one approach, a C-mannosylated alkyne ligand was synthesized and immobilized onto azidopropyl-functionalized SBA-15 (a type of MSN) using a copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") reaction. ias.ac.in Characterization confirmed the successful attachment of the mannose ligand while preserving the ordered mesoporous structure of the nanoparticles. The binding capability of these C-mannosyl functionalized MSNs was successfully demonstrated using the mannose-specific protein Concanavalin A. ias.ac.in

Similarly, gold nanoparticles (AuNPs) have been functionalized using a modular approach to create self-assembled monolayers (SAMs) presenting α-mannopyranoside structures. mdpi.com This method allows for the controlled presentation of carbohydrate ligands on the nanoparticle surface, which is crucial for studying carbohydrate-protein interactions. mdpi.com The functionalization of various carbon-based nanomaterials with amino groups also provides a versatile platform for the subsequent attachment of molecules like mannopyranosides, enhancing their processability and enabling their integration into biological systems. rsc.org

D-Mannose-Based Azacrown Ethers in Enantioselective Reactions

Chiral crown ethers derived from carbohydrates are a specialized class of phase-transfer catalysts capable of inducing asymmetry in chemical reactions. mdpi.com D-mannose has served as a key chiral building block for the synthesis of various monoaza-15-crown-5 lariat ethers. These molecules combine the ion-binding capability of the crown ether ring with a chiral environment provided by the fused mannoside and a functional side arm (lariat) attached to the nitrogen atom. researchgate.nettandfonline.com

These D-mannose-based catalysts have proven effective in a range of enantioselective reactions. For instance, in the Michael addition of 2-nitropropane to chalcone, a methyl α-D-mannoside-based lariat ether achieved an impressive 92% enantiomeric excess (ee). mdpi.com They have also been successfully applied as catalysts in the asymmetric epoxidation of chalcones, demonstrating high yields and enantioselectivity. tandfonline.comtandfonline.com The nature of the side chain on the nitrogen atom has been shown to significantly influence the catalytic efficiency and the degree of asymmetric induction. mdpi.comresearchgate.net For example, in certain cyclopropanation reactions, lariat ethers containing a pyrrole unit in the side arm generated higher enantiomeric excess. researchgate.net

Table 1: Performance of D-Mannose-Based Azacrown Ethers in Asymmetric Reactions

Reaction Type Catalyst Type Key Catalyst Feature Yield (%) Enantiomeric Excess (ee, %) Reference
Michael Addition Monoaza-15-crown-5 Methyl α-D-mannoside backbone - 92 mdpi.com
Epoxidation of Chalcone Monoaza-15-crown-5 (CH₂)₃OH side group up to 82 92 tandfonline.com
Cyclopropanation Monoaza-15-crown-5 Pyrrole-containing side arm up to 99 up to 44 researchgate.net

Computational Drug Discovery and Rational Design Efforts

Computational techniques are increasingly employed to accelerate the discovery and optimization of new therapeutic agents. For mannopyranoside derivatives, in silico methods are used to predict their biological activity, understand their interactions with molecular targets, and guide the design of more potent and selective compounds.

In Silico Screening and Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to simulate the interaction between a potential drug molecule and its protein target. Numerous studies have utilized this approach to investigate the therapeutic potential of analogs of methyl α-D-mannopyranoside.

These in silico studies have explored a range of biological targets. For example, cinnamoyl-substituted mannopyranosides were docked against the H5N1 influenza A virus protein (PDB: 6VMZ), with some derivatives showing high binding affinities, suggesting potential antiviral activity. nih.gov In another study, various acylated methyl α-D-mannopyranoside analogs were docked against proteins from Escherichia coli (PDB: 6KZV) and Candida albicans (PDB: 1EAG) to rationalize their observed antimicrobial activities. nih.govresearchgate.net The stability of these computationally predicted ligand-protein complexes is often further assessed using molecular dynamics (MD) simulations, which provide insight into the dynamic behavior of the complex over time under simulated physiological conditions. nih.govnih.gov

Table 2: Examples of Molecular Docking Studies on Mannopyranoside Analogs

Mannopyranoside Analog Target Protein (PDB ID) Organism/Disease Predicted Binding Affinity (kcal/mol) Reference
Cinnamoyl-substituted analog (Compound 4) Hemagglutinin (6VMZ) H5N1 Influenza A Virus -7.2 nih.gov
Cinnamoyl-substituted analog (Compound 6) Hemagglutinin (6VMZ) H5N1 Influenza A Virus -7.0 nih.gov
Acylated analog DNA gyrase subunit B (6KZV) Escherichia coli - nih.govresearchgate.net
Acylated analog N-myristoyltransferase (1EAG) Candida albicans - nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Derivations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. These studies are often precursors to the development of quantitative models (QSAR). For mannopyranoside derivatives, SAR analyses have been crucial in identifying the structural modifications that enhance their antimicrobial properties.

For instance, studies on acylated methyl α-D-mannopyranoside analogs revealed that the combination of the hexose core with specific acyl chains, such as decanoyl (a 10-carbon chain) and benzenesulfonyl groups, had a synergistic effect on their activity against tested bacteria and fungi. researchgate.net Similarly, in a series of glucopyranoside derivatives, the addition of nonanoyl (9-carbon) and decanoyl (10-carbon) groups was found to significantly enhance potency against both bacterial and fungal strains. researchgate.net These findings highlight a general trend where increasing the lipophilicity of the sugar molecule through acylation with medium-to-long alkyl chains can improve antimicrobial efficacy. This information is invaluable for the rational design of new derivatives, guiding chemists to focus on modifications most likely to yield compounds with improved therapeutic potential.

Table 3: Key SAR Findings for (Manno)pyranoside Derivatives

Structural Modification Effect on Activity Target Organisms Reference
Acylation with Decanoyl (C10) chain Synergistic increase in activity Bacteria and Fungi researchgate.net
Acylation with Benzenesulfonyl group Synergistic increase in activity Bacteria and Fungi researchgate.net

Emerging Research Frontiers and Future Prospects for Methyl 6 Deoxy 3 Methylmannopyranoside

Innovative Stereoselective and Convergent Synthetic Methodologies

The precise three-dimensional structure of carbohydrates is paramount to their biological function, making stereoselective synthesis a critical challenge in carbohydrate chemistry. Traditional multistep syntheses can be lengthy and inefficient. Consequently, the development of innovative and convergent synthetic routes to access structurally defined monosaccharides like Methyl 6-deoxy-3-methylmannopyranoside is a key research focus.

A significant advancement in this area is the development of an asymmetric synthesis of methyl 6-deoxy-3-O-methyl-alpha-L-mannopyranoside from a non-carbohydrate precursor. nih.gov This novel method utilizes 2-acetylfuran, a simple and non-chiral molecule, as the starting material to achieve high yields of the target compound. nih.gov This approach represents a departure from traditional carbohydrate synthesis, which often relies on modifying existing sugar scaffolds.

Convergent strategies, where complex molecules are assembled from smaller, pre-synthesized fragments, offer an efficient alternative to linear syntheses. While a specific convergent synthesis for this compound is not extensively detailed in current literature, the principles are well-established within carbohydrate chemistry. For instance, the use of 1,6-anhydrosugars as building blocks allows for the design of highly convergent synthetic strategies by enabling stereocontrolled ring-opening with various nucleophiles. researchgate.net This approach, coupled with methods for the stereoselective introduction of methyl and deoxy functionalities, paves the way for future convergent syntheses of the target compound and its analogues.

Furthermore, chemoenzymatic synthesis is emerging as a powerful tool. nih.govnih.gov Enzymes such as glucansucrases and isomerases can catalyze specific glycosylation and isomerization reactions with high stereoselectivity under mild conditions, offering a greener and more efficient alternative to purely chemical methods. nih.govbiomedres.us The application of such enzymatic transformations holds significant promise for the future synthesis of this compound and libraries of related compounds.

Table 1: Comparison of Synthetic Methodologies for Mannoside Derivatives

MethodologyDescriptionAdvantagesChallenges
Asymmetric Synthesis from Non-carbohydrate Precursors Builds the chiral carbohydrate scaffold from simple, achiral starting materials.Avoids the need for chiral starting pools; potentially more efficient for specific targets.Requires development of novel stereoselective reactions.
Convergent Synthesis Assembles the target molecule from several pre-synthesized fragments.Increases overall efficiency; allows for modular assembly of analogues.Requires careful planning of protecting group strategies and coupling reactions.
Chemoenzymatic Synthesis Utilizes enzymes for key stereoselective transformations.High stereoselectivity; mild reaction conditions; environmentally friendly.Enzyme availability and substrate specificity can be limiting.
Traditional Multi-step Synthesis from Carbohydrate Precursors Modifies existing monosaccharides through a series of protection, deprotection, and functional group interconversion steps.Well-established and versatile.Often involves many steps, leading to lower overall yields.

Deeper Mechanistic Understanding of Biological Roles

While direct research into the specific biological roles of this compound is still in its early stages, its structural similarity to naturally occurring 6-deoxysugars, particularly L-rhamnose (6-deoxy-L-mannose), provides a strong basis for inferring its potential biological significance. biomedres.uswikipedia.org 6-Deoxysugars are crucial components of the cell surface glycans of many bacteria, playing vital roles in structural integrity and mediating interactions with the host. nih.govoup.com

The biosynthesis of these bacterial glycans involves specialized enzymes, such as rhamnosyltransferases, which are responsible for incorporating L-rhamnose into polysaccharides. nih.govacs.org Given that the biosynthetic pathways for these unique sugars are often absent in humans, the enzymes involved represent attractive targets for the development of novel antibacterial agents. researchgate.netnih.gov It is plausible that this compound, as an L-rhamnose analogue, could act as a molecular probe to study these enzymes or even as an inhibitor of bacterial glycan biosynthesis.

Furthermore, mannosides are known to interact with a class of proteins called lectins. oup.com For example, the interaction between mannose-containing structures and the bacterial lectin FimH, found on the surface of uropathogenic Escherichia coli, is a critical step in the initiation of urinary tract infections. nih.gov Synthetic mannoside analogues have been developed as FimH antagonists to block this interaction and prevent bacterial adhesion. nih.govnih.gov Investigating the interaction of this compound with FimH and other lectins could reveal its potential as an anti-infective agent. The methyl groups at the 3- and 6-positions could influence binding affinity and specificity compared to unsubstituted mannosides.

Exploration in Novel Therapeutic Modalities and Diagnostic Agents

The unique structural features of this compound open up avenues for its exploration in novel therapeutic and diagnostic applications. The development of synthetic mannoside analogues as therapeutics is an active area of research, particularly in the context of anti-infective and cancer therapies.

As discussed, the potential for this compound to interfere with bacterial adhesion by targeting lectins like FimH suggests its promise as an anti-virulence agent. nih.govnih.gov Anti-virulence therapies represent an alternative to traditional antibiotics by disarming pathogens rather than killing them, which may reduce the selective pressure for antibiotic resistance.

In the realm of diagnostics, the development of radiolabeled carbohydrate derivatives for imaging applications is a growing field. For instance, fluorine-18-labeled L-rhamnose derivatives have been synthesized as potential PET tracers for imaging bacterial and fungal infections. nih.gov The rationale is that these pathogens may preferentially take up the labeled sugar analogue, allowing for their specific visualization. Given its structural similarity to L-rhamnose, a radiolabeled version of this compound could be explored for similar diagnostic purposes.

Another exciting frontier is the use of mannose analogues in targeted drug delivery. The mannose 6-phosphate receptor is a well-known target for delivering enzymes to lysosomes. Synthetic analogues of mannose 6-phosphate have been engineered to improve the lysosomal targeting of therapeutic antibodies, thereby enhancing their efficacy in degrading extracellular proteins. frontiersin.org While this compound lacks the phosphate (B84403) group, its mannose backbone suggests that appropriately functionalized derivatives could be investigated for targeted delivery to cells expressing mannose-recognizing receptors.

Integration with High-Throughput and Combinatorial Chemistry Platforms

High-throughput screening (HTS) and combinatorial chemistry have revolutionized drug discovery by enabling the rapid synthesis and evaluation of large libraries of compounds. nih.govselleckchem.com These platforms are increasingly being applied to the complex field of carbohydrate chemistry to accelerate the discovery of new glycan-based drugs and probes. nih.gov

The modular nature of convergent synthesis strategies for carbohydrates is well-suited for combinatorial approaches. By systematically varying the building blocks used in the synthesis, diverse libraries of compounds related to this compound can be generated. For example, different alkyl or aryl groups could be introduced at various positions on the pyranoside ring to explore the structure-activity relationships (SAR) for a particular biological target. The synthesis of such libraries can be facilitated by automated platforms, which allow for the parallel execution of multiple reactions. nih.gov

Once synthesized, these libraries can be screened using high-throughput assays to identify compounds with desired biological activities. For instance, a library of this compound analogues could be screened for their ability to inhibit bacterial growth, block lectin binding, or modulate immune responses. researchgate.net The integration of automated synthesis with HTS allows for a rapid and efficient exploration of the chemical space around this unique monosaccharide, significantly accelerating the path from initial hit identification to lead optimization. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 6-deoxy-3-methylmannopyranoside, and how do reaction conditions influence yield?

  • The synthesis often involves regioselective methylation and deoxygenation of mannopyranoside precursors. For example, methyl ethers of related compounds like 6-deoxy-3-C-methyl derivatives are synthesized via stepwise protection/deprotection strategies using reagents like methyl iodide or triflic anhydride under controlled pH and temperature . Yield optimization requires careful monitoring of steric effects and solvent polarity, as demonstrated in studies achieving >65% purity via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR is essential for confirming stereochemistry and glycosidic linkages. Key signals include methyl group resonances (δ ~1.2–1.5 ppm for 6-deoxy) and anomeric protons (δ ~4.7–5.3 ppm) . HRMS validates molecular weight, while TLC (e.g., ethyl acetate/hexane systems) monitors reaction progress .

Q. What biological systems or pathways is this compound associated with?

  • While direct biological data for this compound is limited, structurally similar 6-deoxy-mannopyranosides are found in plant glycosides (e.g., verbascoside) and bacterial polysaccharides, suggesting potential roles in antimicrobial or anti-inflammatory studies .

Advanced Research Questions

Q. How can conformational analysis resolve discrepancies in NMR data for methyl ether derivatives?

  • Discrepancies in coupling constants (e.g., axial vs. equatorial methyl groups) may arise from chair or boat conformations. Computational tools like Density Functional Theory (DFT) can predict low-energy conformers, while NOESY experiments validate spatial proximity of substituents . For example, methyl groups in axial positions exhibit distinct NOE correlations with adjacent protons .

Q. What strategies mitigate side reactions during regioselective deoxygenation?

  • Competing oxidation or over-methylation can occur at C-3 or C-4 positions. Using bulky protecting groups (e.g., tert-butyldimethylsilyl) at non-target sites and low-temperature conditions (−20°C) improves selectivity. Enzymatic hydrolysis (e.g., lipase-mediated deacetylation) also enhances specificity .

Q. How do structural modifications (e.g., acyl or glycosyl substitutions) alter physicochemical properties?

  • Introducing palmitate esters at C-6 increases hydrophobicity, impacting solubility and membrane permeability. Conversely, glycosyl extensions (e.g., β-D-glucopyranosyl-(1→1)-α-D-mannopyranoside) enhance hydrogen-bonding capacity, critical for protein interaction studies .

Q. What experimental design considerations are critical for scaling up synthesis?

  • Optimize solvent systems (e.g., methanol/water mixtures) to balance reactivity and solubility. Pilot-scale reactions should include in-line FTIR for real-time monitoring and DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading) .

Q. How can conflicting chromatographic mobility data be resolved for stereoisomers?

  • Co-elution in HPLC or TLC may occur due to similar polarities. Employ chiral stationary phases (e.g., cellulose-based columns) or derivatization with enantiopure reagents (e.g., Mosher’s acid) to distinguish stereoisomers .

Methodological Guidance

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times for methylation steps .
  • Data Validation : Cross-reference NMR shifts with databases (e.g., PubChem) and synthetic intermediates .
  • Biological Assays : Prioritize surface plasmon resonance (SPR) for binding studies with lectins or antibodies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.